Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-
Description
Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-, is a synthetic uracil derivative characterized by three distinct substituents:
Properties
CAS No. |
53727-40-5 |
|---|---|
Molecular Formula |
C13H21N3O2 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-cyclohexyl-5-(dimethylamino)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H21N3O2/c1-14(2)11-9-15(3)13(18)16(12(11)17)10-7-5-4-6-8-10/h9-10H,4-8H2,1-3H3 |
InChI Key |
LGTBOIFEURNNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C2CCCCC2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with uracil as the core structure.
Dimethylamination: The dimethylamino group is introduced at the 5-position through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.
Methylation: The methyl group at the 1-position is introduced using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.
Scientific Research Applications
Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl-: has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl- involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyl and dimethylamino groups contribute to its binding affinity and specificity. The compound may modulate specific biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Electronic Properties
The substituents on uracil significantly influence molecular geometry, polarity, and reactivity. Key comparisons include:
Electronic Effects :
- This contrasts with 5-(2-hydroxyethyl)uracil, where the hydroxy group introduces polarity but reduces electron richness .
- The 3-cyclohexyl group introduces steric bulk, which may hinder interactions with enzymes or receptors compared to smaller substituents like methyl or hydroxyalkyl groups .
Biological Activity
Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl- is a compound that has garnered attention for its potential biological activities, particularly in the fields of virology and medicinal chemistry. This article synthesizes current knowledge on its biological activity, synthesis, mechanisms of action, and related research findings.
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- IUPAC Name : 3-cyclohexyl-5-(dimethylamino)-1-methyluracil
The mechanism of action for Uracil derivatives generally involves interaction with nucleic acids and enzymes. The presence of the cyclohexyl and dimethylamino groups may enhance its lipophilicity, potentially improving membrane permeability and interaction with viral envelopes or cellular receptors.
Antiviral Properties
Recent studies have highlighted the antiviral potential of uracil derivatives. For instance, compounds similar to Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl- have shown effectiveness against a range of viruses:
- Activity Against Enveloped Viruses : Research indicates that certain uracil derivatives can inhibit the reproduction of enveloped viruses such as the yellow fever virus (YFV) and tick-borne encephalitis virus (TBEV). In vitro studies have shown effective concentrations (EC50) below 2 nM, indicating potent antiviral activity .
- Mechanism Insights : The antiviral activity is believed to stem from the compounds' ability to disrupt viral fusion processes, as evidenced by time-of-addition experiments which suggest a dose-dependent inhibition of viral entry into host cells .
Antitumor Activity
Some uracil derivatives are being explored for their potential antitumor properties. The structural modifications in Uracil, 3-cyclohexyl-5-(dimethylamino)-1-methyl- could influence its interaction with DNA and RNA synthesis pathways, potentially leading to apoptosis in cancer cells.
Case Studies
- In Vitro Studies : A study demonstrated that uracil derivatives exhibited significant cytotoxicity against various cancer cell lines. The specific mechanisms were attributed to the inhibition of nucleic acid synthesis .
- Comparative Analysis : When compared to other nucleoside analogs, Uracil derivatives showed a unique profile in terms of selectivity and potency against specific viral strains. This suggests the potential for developing targeted therapies based on structural modifications .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.27 g/mol |
| Antiviral EC50 (YFV) | < 1.9 nM |
| Antiviral EC50 (TBEV) | < 1.3 nM |
| Antitumor Activity | Significant cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
